The JWH-018 6-hydroxyindole metabolite is a product of the metabolism of the synthetic cannabinoid JWH-018. It is formed through the enzymatic action of cytochrome P450 enzymes, primarily CYP2C9 and CYP1A2, on the parent compound within the human body []. This metabolite is often studied as a biomarker for JWH-018 exposure due to its presence in urine following administration [, , ].
(6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, commonly referred to by its chemical name JWH-018, is a synthetic cannabinoid that mimics the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is classified under synthetic cannabinoids, which are substances designed to bind to cannabinoid receptors in the brain, primarily CB1 and CB2 receptors. JWH-018 has gained notoriety due to its presence in various herbal smoking products marketed as "spice" or "K2," often leading to significant legal and health concerns.
JWH-018 was first synthesized in 1995 by John W. Huffman at Clemson University as part of research into cannabinoid receptor agonists. Its structure features a naphthalene ring connected to an indole moiety, which is characteristic of many synthetic cannabinoids. The compound is classified as an aminoalkylindole, a subclass of synthetic cannabinoids that includes various derivatives with differing alkyl chains and functional groups .
The synthesis of JWH-018 typically involves several key steps:
The synthetic route can vary based on the desired purity and yield but generally utilizes standard organic chemistry techniques such as refluxing, chromatography for purification, and spectroscopic methods (NMR, MS) for characterization .
JWH-018 has a complex molecular structure characterized by:
JWH-018 undergoes various chemical reactions typical for synthetic cannabinoids:
Research indicates that hydroxylated metabolites retain significant cannabinoid receptor activity, influencing both pharmacokinetics and pharmacodynamics in biological systems .
JWH-018 exerts its effects primarily through agonism at cannabinoid receptors:
Relevant analyses indicate that JWH-018's stability and solubility characteristics influence its formulation in commercial products .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3